molecular formula C19H16FN5O5S B2864568 methyl 2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689750-10-5

methyl 2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2864568
CAS No.: 689750-10-5
M. Wt: 445.43
InChI Key: ZFINKDIMAJTPSO-UHFFFAOYSA-N
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Description

Methyl 2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound featuring a 4-fluorophenyl group at position 4, a 4-nitrobenzamido-methyl substituent at position 5, and a methyl thioacetate moiety at position 2. This structure combines electron-withdrawing (fluorophenyl, nitrobenzamido) and ester functionalities, which are critical for modulating solubility, stability, and biological interactions.

Properties

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O5S/c1-30-17(26)11-31-19-23-22-16(24(19)14-8-4-13(20)5-9-14)10-21-18(27)12-2-6-15(7-3-12)25(28)29/h2-9H,10-11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFINKDIMAJTPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Triazole Derivatives

Compound Name Substituents Molecular Weight Key Functional Groups Biological Activity Reference
Target Compound 4-(4-Fluorophenyl), 5-(4-nitrobenzamido-methyl), 3-(methyl thioacetate) ~472.45 g/mol Fluorophenyl, nitrobenzamido, ester Not reported (presumed antimicrobial/enzyme inhibition)
SR24463 () 4-(4-Fluorophenyl), 5-((4,6-dimethoxypyrimidin-2-yl)thio)methyl, 3-(N-hydroxyacetamide) ~466.41 g/mol Fluorophenyl, dimethoxypyrimidinyl, hydroxyacetamide Selective meprin α inhibition
N-(4-Ethoxyphenyl) analog () 4-(4-Fluorophenyl), 5-[(1-methyl-1H-pyrrol-2-yl)methyl], 3-(thioacetamide) ~465.55 g/mol Fluorophenyl, pyrrolylmethyl, ethoxyphenyl Not reported (structural similarity suggests protease inhibition)
Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate () 4-(4-n-propylnaphthyl), 5-bromo, 3-(sodium thioacetate) ~493.38 g/mol Naphthyl, bromo, carboxylate salt URAT1 inhibition (IC₅₀ = 0.12 µM)
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine () 4-Methyl, 5-(decylthio), 3-(morpholinomethyl) ~381.58 g/mol Decylthio, morpholine Antifungal/antimicrobial

Key Observations:

Substituent Impact on Bioactivity: The 4-fluorophenyl group in the target compound and SR24463 enhances binding to hydrophobic enzyme pockets, as seen in meprin α inhibition . Sodium carboxylate derivatives () exhibit enhanced solubility (critical for oral bioavailability) compared to methyl esters, albeit with reduced membrane permeability .

Biological Activity Trends: Triazoles with long alkyl chains (e.g., decylthio in ) show broad-spectrum antifungal activity, while aromatic substituents (e.g., naphthyl in ) target specific transporters like URAT1 .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound logP Solubility (mg/mL) Melting Point (°C) Stability
Target Compound ~2.8 (predicted) Low (ester group) Not reported Susceptible to esterase hydrolysis
SR24463 () ~1.5 Moderate (hydroxyacetamide) Not reported Stable under acidic conditions
Sodium salt () ~0.3 High (ionic form) >200 Hygroscopic but stable
Morpholinium derivative () ~2.1 Moderate (morpholine) 160–162 Degrades under UV/acidic conditions

Key Insights:

  • The methyl ester in the target compound likely reduces aqueous solubility compared to ionic derivatives (e.g., ’s sodium salt) but may improve blood-brain barrier penetration .
  • Stability : Nitro groups (target compound) enhance oxidative stability, whereas morpholinium derivatives () degrade under UV light, suggesting formulation challenges for injectables .

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